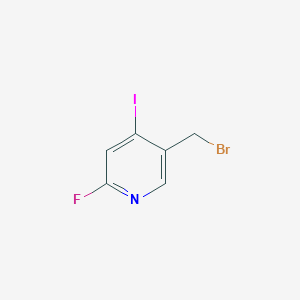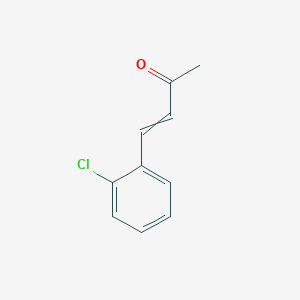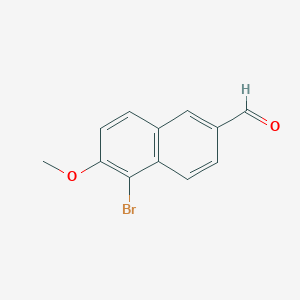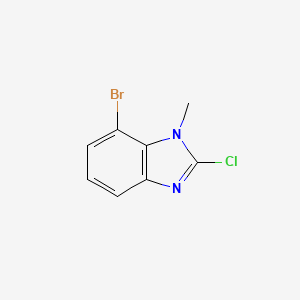![molecular formula C9H15NOS2 B8761236 [(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]sulfanylmethanethioic S-acid](/img/structure/B8761236.png)
[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]sulfanylmethanethioic S-acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]sulfanylmethanethioic S-acid, also known as Carbonodithioic acid S-[(3-exo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl] ester, is a chemical compound with the molecular formula C9H15NOS2 It is a derivative of tropine, a tropane alkaloid, and is characterized by its unique bicyclic structure [(1S,5R)-8-methyl-8-azabicyclo[32
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tropine-3-xanthate typically involves the reaction of tropine with carbon disulfide and an alkylating agent. The reaction conditions often include the use of a base, such as sodium hydroxide, to facilitate the formation of the xanthate ester . The general reaction can be represented as follows: [ \text{Tropine} + \text{CS}_2 + \text{Alkylating Agent} \rightarrow \text{[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]sulfanylmethanethioic S-acid} ]
Industrial Production Methods: Industrial production of tropine-3-xanthate may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: [(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]sulfanylmethanethioic S-acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert tropine-3-xanthate to its corresponding thiol derivative.
Substitution: Nucleophilic substitution reactions can occur at the xanthate group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted tropine derivatives.
Applications De Recherche Scientifique
[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]sulfanylmethanethioic S-acid has several scientific research applications, including:
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Mécanisme D'action
The mechanism of action of tropine-3-xanthate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Hyoscyamine: Another tropane alkaloid with similar structural features but different pharmacological properties.
Scopolamine: A tropane alkaloid used for its anticholinergic effects.
Cocaine: A stimulant with a tropane structure but distinct biological effects.
Calystegines: Polyhydroxylated nortropane alkaloids with different biological activities.
Uniqueness: [(1S,5R)-8-methyl-8-azabicyclo[32Its ability to undergo various chemical reactions and its potential biological activities make it a compound of significant interest in scientific research .
Propriétés
Formule moléculaire |
C9H15NOS2 |
|---|---|
Poids moléculaire |
217.4 g/mol |
Nom IUPAC |
[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]sulfanylmethanethioic S-acid |
InChI |
InChI=1S/C9H15NOS2/c1-10-6-2-3-7(10)5-8(4-6)13-9(11)12/h6-8H,2-5H2,1H3,(H,11,12)/t6-,7+,8? |
Clé InChI |
JHJDYZOSHFQHMT-DHBOJHSNSA-N |
SMILES isomérique |
CN1[C@@H]2CC[C@H]1CC(C2)SC(=O)S |
SMILES canonique |
CN1C2CCC1CC(C2)SC(=O)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methyl-2-[(2-methylprop-2-en-1-yl)oxy]aniline](/img/structure/B8761156.png)
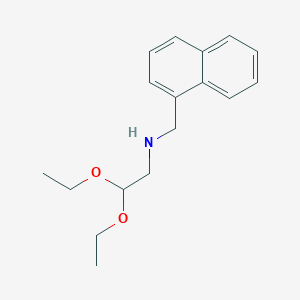
![Benzoic acid, 4-[[(4-methoxyphenyl)methyl]amino]-, ethyl ester](/img/structure/B8761173.png)
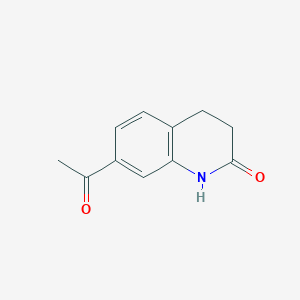
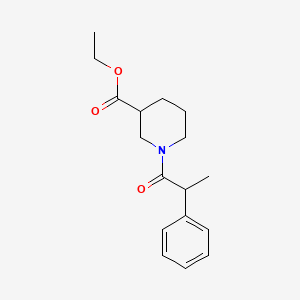
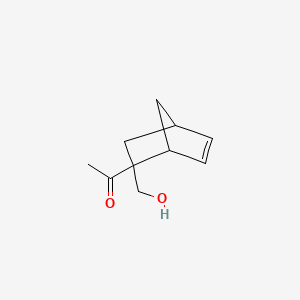

![1-methyl-2-(pyrrolidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B8761205.png)
